4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt
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Overview
Description
Preparation Methods
The synthesis of 4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt involves several steps. Typically, the synthetic route includes the reaction of appropriate pyrimidine derivatives with dithiocarboxylic acid derivatives under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve efficient production .
Chemical Reactions Analysis
4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt undergoes various chemical reactions, including:
Scientific Research Applications
4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Compared to other similar compounds, 4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt exhibits unique properties due to its specific functional groups and molecular structure . Similar compounds include:
4-Amino-5-[(methylthio)methyl]-2-methypyrimidine: This compound has a similar pyrimidine core but differs in the substituent groups, leading to different chemical reactivity and biological activity.
4-Amino-5-[(ethylcarboxyamino)methyl]-2-methypyrimidine: Another related compound with variations in the carboxyamino group, affecting its solubility and interaction with biological targets.
Properties
IUPAC Name |
(4-amino-2-methylpyrimidin-5-yl)methylcarbamodithioic acid;azane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S2.H3N/c1-4-9-2-5(6(8)11-4)3-10-7(12)13;/h2H,3H2,1H3,(H2,8,9,11)(H2,10,12,13);1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHFRGSBVNHZKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CNC(=S)S.N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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